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molecular formula C13H14O4 B176395 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid CAS No. 17529-16-7

6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid

Cat. No. B176395
M. Wt: 234.25 g/mol
InChI Key: SMXYHTZAHLNPIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09221766B2

Procedure details

Zinc (493 g, 7536 mmol) was added to a solution of 1A (350 g, 1507 mmol) in acetic acid-water mixture (1 L+420 mL), and the mixture was stirred at 100° C. for 3 h. The reaction mixture was then filtered over celite bed, and the organic layer was removed under reduced pressure to give a residue. Water (5 L) was added to the residue. The resulting solids were filtered off and dried under vacuum to afford the title compound (280 g, 77%) as a solid. 1H NMR (400 MHz, DMSO-d6): δ 12.2 (bs, 1H), 7.8 (d, J=8.4 Hz, 1H), 6.9 (m, 2H), 3.8 (s, 3H), 3.1 (m, 1H), 3.0-2.8 (m, 2H), 2.7 (m, 1H), 2.4 (m, 1H), 2.2 (m, 1H), 1.9 (m, 1H). ESI-MS m/z: 235 (M+H)+.
Name
Quantity
5 L
Type
reactant
Reaction Step One
Name
Quantity
350 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Quantity
493 g
Type
catalyst
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[C:8](=[CH:14][C:15]([OH:17])=[O:16])[CH2:7][CH2:6]2.O>C(O)(=O)C.O.[Zn]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[CH:8]([CH2:14][C:15]([OH:17])=[O:16])[CH2:7][CH2:6]2 |f:2.3|

Inputs

Step One
Name
Quantity
5 L
Type
reactant
Smiles
O
Step Two
Name
Quantity
350 g
Type
reactant
Smiles
COC=1C=C2CCC(C(C2=CC1)=O)=CC(=O)O
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)O.O
Name
Quantity
493 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered over celite bed
CUSTOM
Type
CUSTOM
Details
the organic layer was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue
FILTRATION
Type
FILTRATION
Details
The resulting solids were filtered off
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC=1C=C2CCC(C(C2=CC1)=O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 280 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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